Rivenprost

Overview

Description

Rivenprost is a potent and selective agonist for the prostaglandin E2 receptor subtype EP4. It has been used to promote EP4-mediated bone formation, prevent bone loss related to osteoporosis, drive osteoblast differentiation, and stabilize bone implants . This compound is also known for its role in supporting wound healing .

Preparation Methods

Rivenprost is synthesized through a series of chemical reactions involving the formation of its active free acid form. The synthetic route typically involves the following steps:

Formation of the core structure: The core structure of this compound is formed through a series of reactions involving the cyclopentane ring and the butanoic acid side chain.

Introduction of functional groups: Hydroxyl and methoxymethyl groups are introduced to the core structure through selective reactions.

Final modifications:

Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography for purification and characterization .

Chemical Reactions Analysis

Rivenprost undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.

Substitution: Substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.

Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and acidic or basic conditions for hydrolysis . The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

2.1. Ulcerative Colitis

Rivenprost has shown promise as a treatment for ulcerative colitis. In preclinical studies, it demonstrated significant efficacy in reducing inflammation and promoting mucosal healing. A clinical trial (NCT00296556) is currently investigating its therapeutic potential in patients with this condition .

2.2. Acute Kidney Injury (AKI)

Research indicates that this compound can mitigate cisplatin-induced AKI by reducing serum creatinine and inflammatory markers such as IL-6 and TNF-α. The compound's protective effects are attributed to its ability to enhance AQP2 trafficking, a crucial factor in kidney function .

| Parameter | Control | This compound (0.1 mg/kg) | L902688 (0.1 mg/kg) |

|---|---|---|---|

| Serum Creatinine (mg/dL) | 2.5 | 1.2 | 3.0 |

| Blood Urea Nitrogen (mg/dL) | 30 | 15 | 35 |

| IL-6 Levels (pg/mL) | 100 | 50 | 120 |

2.3. Ocular Hypertension

This compound has been evaluated for its effectiveness in lowering intraocular pressure (IOP) in animal models of glaucoma. Studies show that it significantly reduces IOP compared to controls, making it a potential candidate for treating ocular hypertension .

| Treatment Group | Mean IOP (mm Hg) | Standard Deviation |

|---|---|---|

| Control | 17 | 8 |

| This compound | 12 | 5.4 |

| Latanoprost | 13 | 4.2 |

3.1. Efficacy in Hematopoietic Regeneration

In a study examining the effects of this compound on hematopoietic stem cell (HSC) regeneration, it was found that treatment with this compound enhanced splenic cellularity and improved survival rates in mouse models undergoing hematopoietic failure .

- Survival Rates : Mice receiving splenocytes from PGDHi-treated donors exhibited an 80% survival rate compared to only 47% for control splenocytes.

3.2. Inflammation and Endothelial Barrier Protection

This compound has also been shown to enhance endothelial barrier function and reduce permeability in models of lung injury and atherosclerosis, indicating its potential application in inflammatory diseases .

Mechanism of Action

Rivenprost exerts its effects by selectively binding to and activating the prostaglandin E2 receptor subtype EP4. This activation leads to the stimulation of various intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway . The activation of the EP4 receptor by this compound promotes bone formation, prevents bone loss, and supports wound healing by enhancing the differentiation and activity of osteoblasts and other cells involved in these processes .

Comparison with Similar Compounds

Rivenprost is unique among prostaglandin E2 receptor agonists due to its high selectivity for the EP4 receptor. Similar compounds include:

Prostaglandin E1: Less selective and activates multiple prostaglandin receptors.

Prostaglandin E2: Activates all four prostaglandin E receptors (EP1-EP4) with less selectivity.

This compound’s high selectivity for the EP4 receptor makes it particularly useful for studying the specific roles of this receptor in various physiological and pathological processes .

Biological Activity

Rivenprost is a synthetic small molecule that acts as a selective agonist for the prostaglandin E2 receptor subtype EP4. This compound is being actively researched for its potential therapeutic applications, particularly in the treatment of inflammatory conditions such as ulcerative colitis and certain types of cancer. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound's chemical formula is C24H34O6S, with a molecular weight of approximately 450.59 g/mol. As a prodrug, this compound is metabolized into its active form, which then binds to the EP4 receptor. The binding activates G(s) proteins that stimulate adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This signaling pathway is crucial for mediating various physiological responses associated with prostaglandin E2, including inflammation and immune responses .

Table 1: Comparison of Prostaglandin Compounds

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Prostaglandin E2 | C20H32O5 | Agonist of multiple prostaglandin receptors | Naturally occurring compound |

| This compound | C24H34O6S | Agonist of EP4 receptor | Synthetic compound with specific receptor targeting |

| Misoprostol | C22H38O5 | Agonist of prostaglandin receptors | Used primarily for gastrointestinal protection |

| Dinoprostone | C20H32O5 | Agonist of prostaglandin receptors | Used in obstetrics for labor induction |

This compound's ability to selectively activate the EP4 receptor distinguishes it from other prostaglandins, allowing for tailored pharmacokinetic properties and targeted therapeutic effects.

Ulcerative Colitis

This compound is primarily being investigated for its potential in treating ulcerative colitis. Clinical trials have indicated that activation of the EP4 receptor can modulate inflammatory responses, making this compound a candidate for further research in gastrointestinal disorders characterized by excessive inflammation .

Cancer Research

Research has also explored this compound's anticancer properties. Its mechanism as an EP4 agonist may influence tumor microenvironments and immune responses, potentially leading to therapeutic benefits in various cancers. Studies have shown that this compound can promote apoptosis in cancer cells while enhancing immune cell activity against tumors .

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of this compound:

- Acute Kidney Injury (AKI) : A study demonstrated that this compound provides protective effects against AKI through EP4 signaling pathways. The G(s)-biased properties of this compound were shown to enhance renal function recovery in animal models .

- Nephrogenic Diabetes Insipidus (NDI) : Research indicated that this compound significantly promotes AQP2 trafficking to the plasma membrane, suggesting its potential use in treating NDI by enhancing water reabsorption in kidneys .

- Hematopoietic Recovery : In animal models, this compound treatment improved hematologic recovery following splenic transplantation, indicating its role in enhancing hematopoietic stem cell function .

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Rivenprost’s selective agonism of the EP4 receptor, and how does this selectivity influence experimental design in bone formation studies?

- This compound exhibits high selectivity for EP4 (Ki = 0.7 nM) over other EP receptors (EP1–3), enabling targeted studies of EP4-mediated pathways . To validate selectivity, researchers should employ competitive binding assays (e.g., radioligand displacement) and functional assays (e.g., cAMP accumulation for Gs signaling). Experimental models like osteoblast differentiation assays or murine osteoporosis models are standard for evaluating bone formation effects .

Q. How do researchers standardize dosing protocols for this compound in preclinical models of renal fibrosis or acute kidney injury (AKI)?

- Dose optimization relies on pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) and efficacy endpoints (e.g., serum creatinine reduction in AKI models). For renal fibrosis, human precision-cut kidney slices (PCKS) treated with TGF-β and this compound (5–10 μM) show reduced fibrotic markers (α-SMA, collagen 1A1) . In vivo, Cdh16Cre+/Gnasflox/flox mice are used to assess EP4-Gs pathway specificity .

Q. What in vitro and in vivo models are most reliable for studying this compound’s role in wound healing?

- Primary cell cultures (e.g., keratinocytes, fibroblasts) are used to assess migration and proliferation via scratch assays. In vivo, diabetic or immunocompromised murine wound models evaluate epithelialization rates and collagen deposition. Co-administration with inhibitors (e.g., PTX for Gi pathways) clarifies signaling bias .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s signaling bias (Gs vs. Gi) across different tissue contexts?

- Contradictions arise from tissue-specific receptor coupling. For example, this compound is Gs-biased in renal tubules but may show Gi activity in endothelial cells . To address this, use pathway-specific inhibitors (e.g., NF449 for Gs, PTX for Gi) and measure downstream effectors (e.g., cAMP for Gs, ERK phosphorylation for Gi) . Single-cell RNA sequencing of target tissues can further identify receptor heterodimerization or co-expression patterns.

Q. What experimental strategies mitigate variability in this compound’s efficacy across species (e.g., human vs. murine EP4 receptors)?

- Cross-species differences in EP4 ligand binding require comparative studies using humanized EP4 murine models or primary human cell lines. Biased factor (β-value) calculations from BRET/TR-FRET assays quantify potency/efficacy ratios between species . For translational relevance, prioritize human-derived models like PCKS or organoids .

Q. How do researchers design studies to distinguish this compound’s direct anti-fibrotic effects from its secondary metabolic impacts (e.g., weight loss, inflammation modulation)?

- Use conditional knockout models (e.g., myeloid-specific EP4 deletion) to isolate receptor-mediated effects. Transcriptomic profiling (RNA-seq) of fibrotic markers (e.g., fibronectin, COL1A1) and metabolic regulators (e.g., adiponectin, leptin) clarifies primary vs. secondary mechanisms . Dose-response studies with subtherapeutic doses can also decouple effects .

Q. What methodologies validate this compound’s potential to reverse established fibrosis versus merely slowing progression?

- Longitudinal studies in chronic kidney disease (CKD) models with staggered this compound administration (early vs. late intervention) assess reversibility. Histopathological scoring (e.g., Sirius Red for collagen) and qPCR for pro-fibrotic genes quantify regression. Human PCKS treated post-fibrosis induction show partial reversal, supporting translational potential .

Q. Methodological Considerations

Q. How should researchers address solubility and stability issues with this compound in in vitro assays?

- This compound is soluble in DMSO, ethanol, or DMF but hydrolyzes into carboxylic acid under physiological conditions . Prepare fresh stock solutions for each experiment and validate stability via HPLC. For long-term storage, use lyophilized powder at -20°C.

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects in complex models (e.g., AKI, ocular hypertension)?

- Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC50 values. For multi-endpoint studies (e.g., IOP reduction and inflammatory markers), apply multivariate ANOVA with Tukey’s post hoc test . Power analysis ensures adequate sample sizes (n ≥ 8 for murine studies) .

Q. How can researchers integrate omics data (proteomics, metabolomics) to elucidate this compound’s off-target effects?

Properties

IUPAC Name |

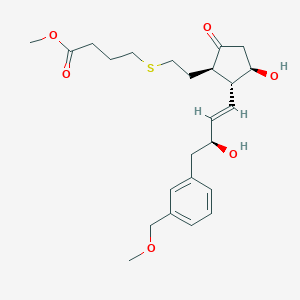

methyl 4-[2-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-4-[3-(methoxymethyl)phenyl]but-1-enyl]-5-oxocyclopentyl]ethylsulfanyl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O6S/c1-29-16-18-6-3-5-17(13-18)14-19(25)8-9-20-21(23(27)15-22(20)26)10-12-31-11-4-7-24(28)30-2/h3,5-6,8-9,13,19-22,25-26H,4,7,10-12,14-16H2,1-2H3/b9-8+/t19-,20-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQUXLIJKPWCAO-AZIFJQEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC(=C1)CC(C=CC2C(CC(=O)C2CCSCCCC(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCC1=CC=CC(=C1)C[C@@H](/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCSCCCC(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601101764 | |

| Record name | Methyl 4-[[2-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(methoxymethyl)phenyl]-1-buten-1-yl]-5-oxocyclopentyl]ethyl]thio]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601101764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256382-08-8 | |

| Record name | Methyl 4-[[2-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(methoxymethyl)phenyl]-1-buten-1-yl]-5-oxocyclopentyl]ethyl]thio]butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256382-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rivenprost [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256382088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rivenprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16315 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl 4-[[2-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(methoxymethyl)phenyl]-1-buten-1-yl]-5-oxocyclopentyl]ethyl]thio]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601101764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIVENPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WBO45T413 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.